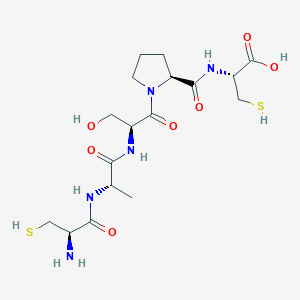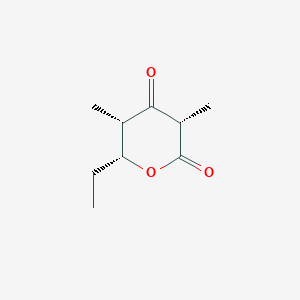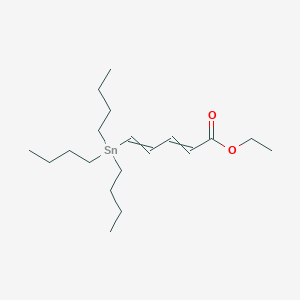
Ethyl 5-(tributylstannyl)penta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(tributylstannyl)penta-2,4-dienoate is an organotin compound characterized by the presence of a tributylstannyl group attached to a penta-2,4-dienoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(tributylstannyl)penta-2,4-dienoate typically involves the reaction of (Z)-3-(tributylstannyl)-2-propenal with ethyl 2-(triphenylphosphoranylidene)acetate in anhydrous dichloromethane under a nitrogen atmosphere . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by flash silica gel column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring anhydrous conditions, using high-purity reagents, and employing efficient purification techniques to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(tributylstannyl)penta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form corresponding stannic compounds.
Substitution: The stannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is commonly used for the oxidation of tributylstannyl compounds.
Substitution: Halogenation reactions often employ reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed:
Oxidation: The major products include stannic derivatives.
Substitution: Depending on the substituent, products can range from halogenated dienoates to more complex organometallic compounds.
Scientific Research Applications
Ethyl 5-(tributylstannyl)penta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It finds applications in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of Ethyl 5-(tributylstannyl)penta-2,4-dienoate involves its reactivity towards various electrophiles and nucleophiles. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- Ethyl 5-phenylpenta-2,4-dienoate
- Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate
Comparison: Ethyl 5-(tributylstannyl)penta-2,4-dienoate is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity compared to its phenyl and phenylsulfonyl analogs. This makes it particularly useful in organometallic chemistry and as a versatile intermediate in organic synthesis.
Properties
CAS No. |
186895-64-7 |
|---|---|
Molecular Formula |
C19H36O2Sn |
Molecular Weight |
415.2 g/mol |
IUPAC Name |
ethyl 5-tributylstannylpenta-2,4-dienoate |
InChI |
InChI=1S/C7H9O2.3C4H9.Sn/c1-3-5-6-7(8)9-4-2;3*1-3-4-2;/h1,3,5-6H,4H2,2H3;3*1,3-4H2,2H3; |
InChI Key |
KMTHOKRNALYMAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)
![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)
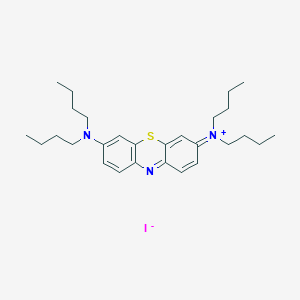
![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
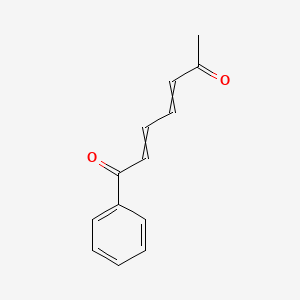
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
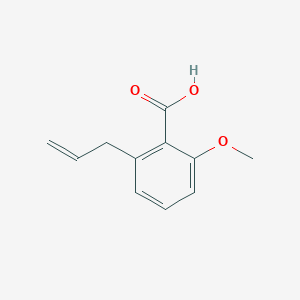
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)
